3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
3-pentyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-4-8-15-11(16)9-6-5-7-13-10(9)14-12(15)17/h5-7H,2-4,8H2,1H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEUCKHHJUKLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(NC1=S)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. This method is efficient and environmentally friendly, providing good yields in aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors and optimizing the solvent and catalyst systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be adapted for industrial production to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1.1. FGFR Inhibition
One of the most significant applications of 3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one lies in its ability to inhibit fibroblast growth factor receptors (FGFRs), specifically FGFR3 and FGFR4. These receptors are implicated in various cancers, including bladder cancer and multiple myeloma. The compound has been shown to effectively inhibit the activity of these enzymes, making it a candidate for developing targeted cancer therapies .
1.2. Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties by disrupting signaling pathways critical for tumor growth and survival. The inhibition of FGFRs can lead to reduced proliferation and increased apoptosis in cancer cells, suggesting that this compound could be part of a new class of anticancer drugs .
3.1. In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models of cancer. For instance, a study involving xenograft models showed significant tumor regression upon treatment with this compound compared to control groups .
3.2. Clinical Implications
The potential for this compound to be developed into a therapeutic agent has led to discussions about its clinical implications. Given the role of FGFRs in various malignancies, further clinical trials are warranted to evaluate the safety and efficacy of this compound in human subjects.
Mechanism of Action
The mechanism of action of 3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but its antimicrobial activity suggests it may interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of pyridopyrimidinone derivatives is highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Activity Trends and Mechanistic Insights
- Anticancer Activity : Aryl substituents at positions 5 and 7 (e.g., p-tolyl or thiophene) enhance cytotoxicity by promoting DNA intercalation or topoisomerase inhibition . The pentyl group in the target compound provides moderate lipophilicity, balancing cell permeability and metabolic stability .
- Antimicrobial Activity : Electron-rich heterocycles (e.g., benzothiazole or thiophene) at position 7 improve membrane penetration and target binding, as seen in derivatives with MIC values ≤8 μg/mL .
- Kinase Inhibition : Morpholine-containing derivatives exhibit selective binding to BET bromodomains, attributed to hydrogen bonding with acetyl-lysine recognition sites .
Biological Activity
3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections summarize the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyrido-pyrimidine backbone with a thioxo group that is critical for its biological activity.
Biological Activity Overview
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit various biological activities. The specific activities of this compound include:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell growth. For instance, certain pyrido[2,3-d]pyrimidines have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .
- Kinase Inhibition : The compound has potential as an inhibitor of specific kinases involved in cancer progression. For example, related compounds have demonstrated inhibitory activity against EGFR (epidermal growth factor receptor) with selectivity towards mutant forms .
Case Study 1: Antitumor Evaluation
In a study evaluating the cytotoxic effects of various pyrido[2,3-d]pyrimidine derivatives, this compound was included in a panel of compounds tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to leading anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships revealed that modifications at the C2 position of the pyridopyrimidine nucleus significantly influenced biological activity. Substituents like alkyl groups were found to enhance antitumor activity. In particular, compounds with longer alkyl chains showed improved binding affinity to target enzymes .
Data Tables
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 3-Pentyl-2-thioxo-... | 0.297 ± 0.024 | A549 (Lung Cancer) | EGFR Inhibition |
| Compound B1 | 0.013 | H1975 (Lung Cancer) | EGFR L858R/T790M Inhibition |
| Compound K5 | <0.01 | HeLa (Cervical Cancer) | Cytotoxic Activity |
Q & A
Q. What are the standard synthetic routes for preparing 3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives?
The compound is typically synthesized via condensation reactions. For example:
- Method 1 : Refluxing equimolar amounts of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with α,β-unsaturated ketones in dry DMF for 8–12 hours, followed by acidification (HCl), precipitation, and recrystallization (DMF) .
- Method 2 : Microwave-assisted synthesis using DMF as a solvent and catalytic conditions to reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields of 75–85% .
- Key variables : Solvent choice (DMF preferred for high polarity), reaction time, and acidification pH (critical for crystallization).
Q. How are structural and purity characteristics validated for this compound?
Multimodal characterization is essential:
- IR spectroscopy : Confirm functional groups (e.g., C=S stretch at ~780 cm⁻¹, C=O at ~1785 cm⁻¹) .
- NMR : Assign proton environments (e.g., NH signals at δ 12.0–13.0 ppm, aromatic protons at δ 7.1–8.2 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., LC-MS m/z 353.03 for hydroxyl-substituted derivatives) .
- Elemental analysis : Ensure C, H, N, S ratios match theoretical values (e.g., C: 57.77%, S: 18.15% for 3a in ) .
Q. What in vitro biological assays are used for initial activity screening?
Common assays include:
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values reported for hydroxyl-substituted derivatives) .
- Anticancer screening : MTT assay against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs .
- Antimicrobial activity : Agar diffusion method (zone of inhibition measured in mm) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., 3-pentyl group)?
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates .
- Catalytic additives : Triethylamine (TEA) or K₃PO₄ improves cyclization efficiency in multi-step reactions .
- Temperature control : Microwave irradiation reduces side reactions (e.g., decomposition of thioxo groups) .
- Contradiction note : While DMF enhances solubility, prolonged reflux (>12 hours) may degrade thiol groups, requiring strict monitoring via TLC .
Q. How should researchers address contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?
- Case example : Hydroxyl-substituted derivatives (e.g., 3a in ) show high antioxidant activity but low cytotoxicity, whereas halogenated analogs (e.g., 3b) exhibit reverse trends.
- Resolution strategies :
- Vary substituent electronic profiles (electron-donating vs. withdrawing groups) to modulate redox vs. DNA-intercalation properties .
- Use orthogonal assays (e.g., comet assay for DNA damage vs. ROS detection) to decouple mechanisms .
Q. What computational methods support SAR studies for this scaffold?
- Docking studies : Predict binding to targets like mPGES-1 (anti-inflammatory) or kinase domains (anticancer) using PyMOL or AutoDock .
- DFT calculations : Analyze electron density at C2-thioxo and C4-carbonyl groups to explain nucleophilic reactivity .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. What strategies mitigate challenges in regioselective functionalization of the pyridopyrimidinone core?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophilic substitution to C5 or C7 positions .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) at C6 or C8 positions .
- Controlled oxidation : Selective oxidation of dihydro intermediates to access pyrido[2,3-d]pyrimidin-4-ones .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
